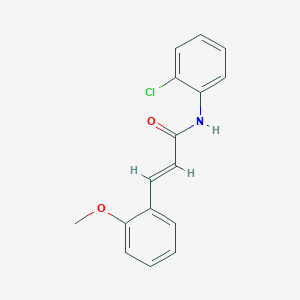![molecular formula C19H15N3O2 B5632975 N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” is a chemical compound with the molecular formula C19H15N3O2 . It has an average mass of 317.341 Da and a monoisotopic mass of 317.116425 Da .
Synthesis Analysis
While specific synthesis details for “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” were not found, related compounds have been synthesized and studied. For instance, a series of polyamine-benzo[cd]indol-2(1H)-one conjugates were developed based on a previous lysosome-targeted bio-imaging agent .Molecular Structure Analysis
The molecular structure of “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” consists of a benzo[cd]indol-2-yl group attached to a 4-methoxybenzohydrazide group . More detailed structural analysis would require additional resources such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” has a molecular formula of C19H15N3O2 and a molecular weight of 317.34 . Additional physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis for accurate determination .Applications De Recherche Scientifique
- Application : N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide has been identified as a potent BET bromodomain inhibitor. Starting from structure-based virtual screening, researchers optimized this compound, resulting in improved activity. It selectively binds to the BRD4 bromodomain, making it a potential therapeutic candidate for cancer and inflammatory diseases .
- Application : Derivatives of benzo[cd]indol-2(1H)-ones, including N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide, have been explored as anti-metastatic agents. These compounds specifically target lysosomes, potentially inhibiting cancer spread .
- Application : Researchers have utilized this scaffold to design novel drug molecules. Its structural versatility allows modifications for specific therapeutic purposes .
- Application : N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide, being a nitrogen heterocycle, may contribute to drug development. Its potential applications include anti-inflammatory, antimicrobial, and antioxidant agents .
BET Bromodomain Inhibition
Lysosome-Targeted Anti-Metastatic Agent
Pharmaceutical Scaffold
Nitrogen Heterocycles and Drug Development
Indole Derivatives and Receptor Binding
Mécanisme D'action
Target of Action
The primary target of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .
Mode of Action
N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide enters the cancer cells via the polyamine transporter localized in the lysosomes . Once inside, it induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . By inducing autophagy and apoptosis, it can lead to cell death, thereby inhibiting the growth and spread of cancer cells .
Action Environment
The action of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide can be influenced by various environmental factors. For instance, the presence and activity of the polyamine transporter in the lysosomes can affect the compound’s ability to enter cells . .
Orientations Futures
The future research directions for “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” and related compounds could involve further exploration of their biological activity and potential applications in medical treatments. For instance, compound 15f, a related compound, has shown potential as a valuable dual-functional lead compound for future development against liver-cancer metastasis and lysosome imaging .
Propriétés
IUPAC Name |
N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-14-10-8-13(9-11-14)19(23)22-21-18-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJZRBLEVQDTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)
![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)
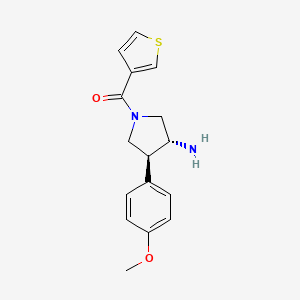
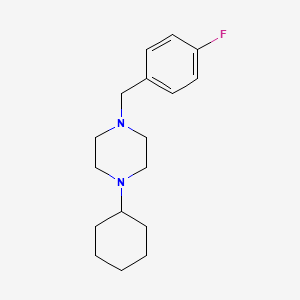
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5632940.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)
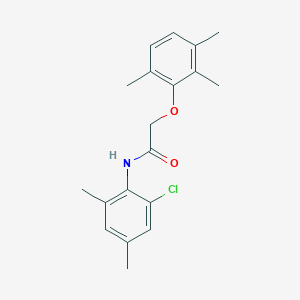
amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)
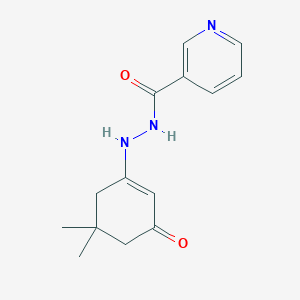
![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)
